molecular formula C11H18ClN3O2 B1652427 (6-((Tetrahydro-2H-pyran-4-yl)methoxy)pyrimidin-4-yl)methanamine hydrochloride CAS No. 1439896-52-2

(6-((Tetrahydro-2H-pyran-4-yl)methoxy)pyrimidin-4-yl)methanamine hydrochloride

Cat. No. B1652427
CAS RN: 1439896-52-2
M. Wt: 259.73
InChI Key: BZBAWXBRARSSNP-UHFFFAOYSA-N
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Description

The compound “(6-((Tetrahydro-2H-pyran-4-yl)methoxy)pyrimidin-4-yl)methanamine hydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . The tetrahydro-2H-pyran-4-yl group is a type of ether and a common motif in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with a tetrahydro-2H-pyran-4-ylmethanol derivative . The exact conditions would depend on the specific substituents present on the starting materials.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a tetrahydro-2H-pyran ring, connected by a methoxy bridge . The presence of the amine group and the hydrochloride counterion suggests that this compound would exist primarily as a salt in the solid state.


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, and the ether linkage could potentially be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine group and ether linkage would likely make this compound somewhat soluble in water . The exact melting point, boiling point, and other physical properties would depend on the specific substituents present on the pyrimidine and tetrahydro-2H-pyran rings.

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

[6-(oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c12-6-10-5-11(14-8-13-10)16-7-9-1-3-15-4-2-9;/h5,8-9H,1-4,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBAWXBRARSSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=NC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-((Tetrahydro-2H-pyran-4-yl)methoxy)pyrimidin-4-yl)methanamine hydrochloride

CAS RN

1439896-52-2
Record name 4-Pyrimidinemethanamine, 6-[(tetrahydro-2H-pyran-4-yl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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